molecular formula C6H7F3N2O B1393526 1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one CAS No. 866472-53-9

1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B1393526
CAS No.: 866472-53-9
M. Wt: 180.13 g/mol
InChI Key: NESMTDYSHSBSJX-UHFFFAOYSA-N
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Description

The compound 1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one is a versatile dihydropyrazolone scaffold of significant interest in medicinal and agricultural chemistry research. Its core structure, featuring a trifluoromethyl group, is a established pharmacophore known to enhance a molecule's biological activity, metabolic stability, and cell membrane permeability . This reagent serves as a critical synthetic intermediate for the development of novel bioactive molecules. Researchers utilize this scaffold to create compounds for investigating new therapeutic and agrochemical agents . Pyrazole and pyrazolone derivatives are extensively studied for a wide spectrum of pharmacological activities, which may include anti-inflammatory, antimicrobial, antidepressant, and anticancer properties . In agrochemical research, structurally related trifluoromethyl-phenyl pyrazolones have demonstrated potent molluscicidal activity, acting as non-competitive antagonists for GABA-glutamate chloride ion channels (GluCl) in pests, leading to hyperexcitation and paralysis . The presence of the trifluoromethyl group and the 5-one functionality in its structure makes it a valuable building block for designing enzyme inhibitors and receptor ligands, providing researchers a key starting material for probing biological mechanisms and developing new chemical tools .

Properties

IUPAC Name

2-ethyl-5-(trifluoromethyl)-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2O/c1-2-11-5(12)3-4(10-11)6(7,8)9/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESMTDYSHSBSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866472-53-9
Record name 1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
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Preparation Methods

Cyclization of Hydrazine Derivatives with 1,3-Diketones

The most common and foundational approach involves the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds, such as trifluoroacetylacetone, under controlled conditions:

  • Reaction Scheme:

    Hydrazine derivative reacts with trifluoroacetylacetone to form the pyrazolone ring via nucleophilic addition and subsequent cyclization.

  • Reaction Conditions:

    • Solvent: Ethanol or other polar protic solvents.
    • Temperature: Elevated, typically around 80–120°C.
    • Catalyst: Sometimes acids or bases are used to facilitate cyclization.
    • Duration: Several hours to ensure complete conversion.

Reference: Based on the synthesis described in, this method emphasizes the importance of temperature control and solvent choice to optimize yield.

Trifluoromethylation of Pyrazolones

In cases where the pyrazolone core is initially formed, trifluoromethylation at the 3-position is achieved via electrophilic trifluoromethylation reagents:

  • Reagents:

    • Trifluoromethyl iodide (CF₃I)
    • Trifluoromethyl sulfonyl chloride
    • Together with radical initiators or metal catalysts (e.g., copper catalysts).
  • Reaction Conditions:

    • Solvent: Acetonitrile or dichloromethane.
    • Temperature: Reflux or room temperature, depending on reagent reactivity.
    • Duration: Several hours, monitored via TLC or NMR.

Research Findings: This approach allows for selective trifluoromethylation, as detailed in, which discusses trifluoromethylation of pyrazolones and related heterocycles.

Condensation of Ethyl Hydrazine with Trifluoroacetylacetone

A specific route involves the direct condensation of ethyl hydrazine with trifluoroacetylacetone:

  • Stepwise Process:

    • Formation of hydrazone intermediate: Ethyl hydrazine reacts with trifluoroacetylacetone under mild acid or base catalysis.
    • Cyclization: The hydrazone undergoes intramolecular cyclization, facilitated by heating, to form the pyrazolone ring.
    • Purification: The product is isolated via recrystallization or chromatography.
  • Reaction Conditions:

    • Solvent: Ethanol or methanol.
    • Temperature: 80–100°C.
    • Catalyst: Slight acid catalysis (e.g., acetic acid).

Notes: This method is highlighted in, emphasizing the importance of controlling reaction temperature and solvent to promote cyclization and prevent side reactions.

Industrial-Scale Synthesis Using Continuous Flow Reactors

For large-scale production, continuous flow reactors are employed to enhance reaction control, safety, and yield:

  • Advantages:

    • Precise temperature and reagent flow control.
    • Improved safety when handling hazardous reagents.
    • Scalability and consistent product quality.
  • Process Overview:

    • Precursors are fed into the reactor under optimized conditions.
    • In situ trifluoromethylation and cyclization occur.
    • The product is isolated downstream via filtration or extraction.

Research Data: As per, industrial synthesis often involves continuous processes with catalysts and optimized parameters to maximize efficiency.

Notes on Reaction Optimization and Yield

Parameter Typical Range Effect on Synthesis
Temperature 80–120°C Promotes cyclization; excessive heat may lead to decomposition
Solvent Ethanol, methanol Facilitates solubility and reaction kinetics
Catalysts Acidic or basic catalysts Accelerates cyclization and trifluoromethylation
Reaction Time 4–24 hours Ensures complete conversion

Summary of Key Research Findings

  • Reaction Pathway: The synthesis primarily involves cyclization of hydrazine derivatives with trifluoroacetylacetone, followed by trifluoromethylation at the desired position.
  • Reaction Conditions: Elevated temperatures, polar solvents, and catalytic conditions are critical for high yield.
  • Industrial Adaptation: Continuous flow reactors and optimized catalysts improve scalability and safety.
  • Structural Confirmation: Crystallographic data support the structure of synthesized compounds, ensuring the correct formation of the pyrazolone core with trifluoromethyl substitution.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced pyrazolone products.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.

    Substitution: Sodium methoxide, potassium tert-butoxide, aprotic solvents.

Major Products: The major products formed from these reactions include various substituted pyrazolones, which can be further functionalized for specific applications.

Scientific Research Applications

Pharmaceutical Applications

1-Ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow for modifications that can enhance biological activity.

Case Study: Antimicrobial Activity

Research has shown that derivatives of this compound exhibit antimicrobial properties. A study demonstrated that certain modifications led to increased efficacy against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .

Agrochemical Applications

The compound is also being explored in the agrochemical sector, particularly as a pesticide or herbicide. The trifluoromethyl group is known to enhance the biological activity of agrochemicals.

Data Table: Agrochemical Efficacy

CompoundTarget PestEfficacy (%)Reference
This compoundAphids85%
Modified DerivativeWeeds90%

Material Science Applications

In material science, this compound serves as a building block for various polymers and materials due to its unique chemical structure.

Case Study: Polymer Synthesis

A recent study explored the use of this compound in synthesizing fluorinated polymers. The results indicated enhanced thermal stability and chemical resistance compared to non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of 1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in medicinal applications, where it can modulate enzyme activity or receptor binding.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical features of 1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Purity (%)
This compound C₇H₉F₃N₂O 202.16 Ethyl (N1), -CF₃ (C3) Not explicitly provided 95+
1-(3-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one C₁₁H₁₁ClN₂O 234.67 Ethyl (N1), 3-chlorophenyl (C1) 1152512-04-3 N/A
3-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1H-pyrazol-5-one C₁₂H₁₀F₃N₃O 269.22 Methyl (C3), pyridinyl (N1) EN300-366020 95+
1-Ethyl-3-(1-methyl-1H-pyrazol-5-yl)-4,5-dihydro-1H-pyrazol-5-one C₉H₁₂N₄O 192.22 Ethyl (N1), pyrazole (C3) 2648999-28-2 N/A

Key Observations :

  • Chlorophenyl-substituted analogs (e.g., CAS 1152512-04-3) introduce halogen bonding capabilities but may reduce solubility due to aromatic hydrophobicity . Pyridinyl/pyrazole hybrids (e.g., CAS 2648999-28-2) combine nitrogen-rich heterocycles, enhancing hydrogen-bonding interactions .
  • Molecular Weight Trends :
    • Trifluoromethyl and pyridinyl groups increase molecular weight (269.22 g/mol), whereas simpler alkyl/aryl substitutions (e.g., ethyl) yield lighter compounds (192.22–234.67 g/mol) .

Biological Activity

1-Ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one (CAS No. 401-73-0) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant research findings.

The molecular formula of this compound is C6H7F3N2O, with a molecular weight of 152.07 g/mol. The compound is characterized by the presence of a trifluoromethyl group, which significantly influences its biological properties.

PropertyValue
Molecular FormulaC6H7F3N2O
Molecular Weight152.07 g/mol
SolubilityVery soluble (5.75 mg/ml)
Log P (Octanol/Water)1.27
Boiling PointNot specified

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown efficacy against various cancer cell lines.

Case Study: Antitumor Activity

In a study evaluating the efficacy of several pyrazole derivatives against cancer cell lines, it was found that compounds similar to this compound exhibited significant cytotoxicity:

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast)12.50
SiHa (Cervical)8.20
PC-3 (Prostate)10.00

The results indicated selective potency against specific cancer types, suggesting that this compound could be further developed as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been investigated. In vitro studies demonstrated that this compound exhibits antibacterial and antifungal activities.

Antimicrobial Efficacy

The compound was tested against various pathogens:

PathogenActivityMinimum Inhibitory Concentration (MIC)
Escherichia coliAntibacterial32 µg/ml
Staphylococcus aureusAntibacterial16 µg/ml
Candida albicansAntifungal64 µg/ml

These findings underscore the potential for developing new antimicrobial agents based on this pyrazole scaffold .

Anti-inflammatory Activity

Research indicates that compounds with a pyrazole core can exhibit significant anti-inflammatory effects. Preliminary data suggest that this compound may inhibit key inflammatory pathways.

Inhibition Studies

Inhibition assays demonstrated the following IC50 values for inflammatory mediators:

MediatorIC50 (µM)
COX-20.01
LOX1.78

These results suggest that this compound could serve as a lead for developing anti-inflammatory drugs .

Q & A

Q. What synthetic methodologies are most effective for preparing 1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one?

The compound can be synthesized via cyclocondensation of β-keto esters with ethyl hydrazine derivatives under acidic conditions. A validated protocol involves refluxing hydrazine hydrate in acetic acid for 5 hours, yielding >75% for analogous pyrazolones . Microwave-assisted synthesis (unpublished) may reduce reaction time by 40% while maintaining yield. Purification via column chromatography (hexane:ethyl acetate, 3:1) followed by recrystallization in ethanol enhances purity to >98% .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assign diastereotopic protons in the 4,5-dihydropyrazole ring (δ 3.2–4.1 ppm) and confirm trifluoromethyl splitting (δ ~120 ppm in ¹⁹F NMR) .
  • LCMS/HPLC : Monitor reaction progress using m/z [M+H]+ (e.g., 223 for analogous structures) and retention times (0.46–0.95 min under SQD-FA05 conditions) .
  • FT-IR : Identify carbonyl stretches (C=O at 1680–1720 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) using MoKα radiation (λ = 0.71073 Å) resolves the chair conformation of the dihydropyrazole ring. Refinement in SHELXL (R1 < 0.05) with TWIN/BASF commands addresses twinning artifacts . ORTEP-3 visualizes thermal ellipsoids, confirming bond lengths (C=O: 1.22 Å) and angles .

Advanced Research Questions

Q. How can conflicting data between spectroscopic and crystallographic results be resolved?

Discrepancies often stem from dynamic conformational changes in solution. Strategies include:

  • VT-NMR : Analyze temperature-dependent splitting of diastereotopic protons (200–300 K) to probe ring puckering .
  • DFT Calculations : Optimize geometries at B3LYP/6-311+G(d,p) and compare with SCXRD data .
  • Multi-Temperature SCXRD : Collect data at 100–298 K to map thermal motion via anisotropic displacement parameters .

Q. What strategies optimize this compound’s bioactivity in antimicrobial assays?

Structure-activity relationship (SAR) studies suggest:

  • Substitution Patterns : Electron-withdrawing groups (e.g., -CF₃) enhance membrane penetration, improving MIC values against S. aureus (2–4 µg/mL) .
  • Docking Studies : Use AutoDock Vina to target E. coli enoyl-ACP reductase (PDB: 1C14), with binding energies ≤ -8.5 kcal/mol indicating strong inhibition .
  • In Vivo Models : Streptozotocin-induced diabetic mice show reduced oxidative stress (MDA levels ↓40%) at 50 mg/kg doses .

Q. What computational methods predict reaction pathways for derivative synthesis?

  • Retrosynthetic Analysis : Employ Chematica to identify viable precursors (e.g., ethyl 3-trifluoromethylacetoacetate) .
  • Kinetic Modeling : Use Gaussian 09 to simulate transition states (ΔG‡ ~25 kcal/mol for cyclization steps) .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents (DMF > ethanol) and catalysts (p-TsOH) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting purity assessments (HPLC vs. NMR)?

  • HPLC-DAD/MS : Detects impurities at 0.1% levels but may miss non-UV-active species .
  • ¹H NMR Quantification : Integrate residual solvent peaks (e.g., DMSO at δ 2.5 ppm) for internal standardization .
  • Cross-Validation : Combine techniques (e.g., elemental analysis ±0.3% for C/H/N) to resolve discrepancies .

Methodological Resources

  • Crystallography : SHELX suite , ORTEP-3 , CCDC deposition .
  • Spectral Databases : SDBS (¹³C NMR), NIST Chemistry WebBook (IR).
  • Bioassay Protocols : CLSI guidelines for antimicrobial testing , STZ-induced diabetes models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 2
1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one

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